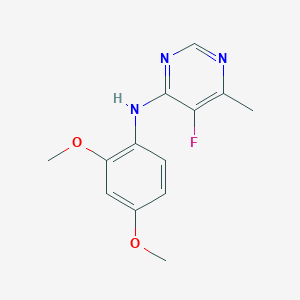![molecular formula C19H23N5O B15115890 5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15115890.png)
5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a pyridazine ring, a piperidine ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyridazine and piperidine rings, followed by their coupling with the pyridine ring. Common synthetic routes may involve:
Formation of Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the pyridazine and piperidine rings with the pyridine ring using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups on the pyridazine ring.
Reduction: Reduction reactions can target the nitrile group on the pyridine ring, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be employed.
Major Products
Oxidation: Oxidation of the ethyl and methyl groups can yield carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Wissenschaftliche Forschungsanwendungen
5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It can be used as a molecular probe to study biological pathways and interactions involving pyridazine and piperidine derivatives.
Wirkmechanismus
The mechanism of action of 5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and piperidine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine) share structural similarities and pharmacological activities.
Piperidine Derivatives: Compounds such as piperidine-based drugs (e.g., Risperidone) exhibit similar structural features and biological activities.
Uniqueness
5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which may confer a unique spectrum of biological activities and chemical reactivity. This structural complexity can lead to diverse applications in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C19H23N5O |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
5-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H23N5O/c1-3-16-10-19(23-22-14(16)2)25-13-15-6-8-24(9-7-15)18-5-4-17(11-20)21-12-18/h4-5,10,12,15H,3,6-9,13H2,1-2H3 |
InChI-Schlüssel |
HHLDPHQRWMSHJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=CN=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15115824.png)


![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
![5-Fluoro-4-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B15115841.png)

![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B15115863.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B15115876.png)

![4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15115878.png)
![2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B15115882.png)
![7-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15115883.png)
![2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115894.png)
